1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 2-chloro-5-(trifluoromethyl)phenyl group, at position 5 with a pyridin-3-yl ring, and at position 4 with an N-pentyl carboxamide moiety.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O/c1-2-3-4-10-26-19(30)17-18(13-6-5-9-25-12-13)29(28-27-17)16-11-14(20(22,23)24)7-8-15(16)21/h5-9,11-12H,2-4,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKSBIRDAUOLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(N=N1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells. It is involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Mode of Action
The compound acts as a potent antagonist of the P2X7 receptor. By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in.
Pharmacokinetics
The compound has been reported to have high oral bioavailability and low-moderate clearance in preclinical species.
Result of Action
The molecular and cellular effects of the compound’s action would be largely dependent on the specific context of its use. Given its mode of action, it could potentially lead to a reduction in inflammation and modulation of immune cell function by inhibiting the activity of the p2x7 receptor.
Biological Activity
The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure consists of a triazole ring linked to a pyridine moiety and a pentyl side chain, with a chloro and trifluoromethyl substitution on the phenyl ring. These structural features contribute to its biological activity.
Molecular Formula
- C : 17
- H : 18
- Cl : 1
- F : 3
- N : 4
- O : 1
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines, including HCT116, MDA-MB-231, and HT-29. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study demonstrated that a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 cells, significantly more potent than other tested compounds. The treatment led to decreased expression of mesenchymal markers and increased levels of epithelial markers, indicating a shift towards less aggressive cancer cell behavior .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative | HCT116 | 0.43 | Induces apoptosis |
| Triazole Hybrid | HT-29 | 1.5 (normoxic) | Cell cycle arrest in G0/G1 phase |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability.
Research Findings
A recent review highlighted several triazole-containing hybrids with notable antimicrobial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as broad-spectrum antimicrobials .
Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives may possess neuroprotective properties. For example, one compound showed significant inhibition of reactive oxygen species (ROS) production and reduced neuroinflammation in cell models .
The neuroprotective effects are attributed to the blockade of the NF-kB signaling pathway, which is crucial in inflammatory responses. The ability to chelate biometals also contributes to their protective effects against neurodegenerative conditions .
Comparison with Similar Compounds
Core Heterocycle
Substituent Effects
- Chloro-Trifluoromethyl Phenyl Group : The target’s 2-chloro-5-(trifluoromethyl)phenyl group offers a balance of hydrophobicity and electron-withdrawing effects, contrasting with ’s 4-chloro-2-methylphenyl (less electronegative) and ’s 2-chloro-5-fluorophenyl (higher polarity) .
Preparation Methods
Synthesis of Azide Intermediate
1-Azido-2-chloro-5-(trifluoromethyl)benzene is prepared from 1-bromo-2-chloro-5-(trifluoromethyl)benzene via nucleophilic substitution with NaN₃ in DMF at 70°C for 3–5 hours (78–85% yield). The reaction is monitored by IR spectroscopy for the disappearance of the C–Br stretch (500–600 cm⁻¹) and appearance of the azide peak (~2100 cm⁻¹).
Alkyne Substrate Preparation
3-Ethynylpyridine is synthesized via Sonogashira coupling of 3-bromopyridine with trimethylsilylacetylene, followed by deprotection with K₂CO₃ in MeOH (overall yield: 72%). Alternative routes employ propiolic acid derivatives, such as ethyl propiolate, which undergoes amidation post-cycloaddition.
Cycloaddition Reaction Optimization
CuI (10 mol%) in Et₃N/MeCN at 25°C for 3 hours achieves regioselective 1,4-disubstituted triazole formation (Table 1). Microwave-assisted conditions (100°C, 30 minutes) improve yields to 88% but require rigorous exclusion of oxygen.
Table 1: CuAAC Reaction Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | MeCN/Et₃N | 25 | 3 | 76 |
| CuSO₄ | H₂O/t-BuOH | 80 | 6 | 65 |
| Cu(PPh₃)₃Br | DMF | 100 | 1.5 | 82 |
Carboxamide Functionalization
Carboxylic Acid Activation
The triazole-pyridine intermediate’s ester group (e.g., ethyl ester) is hydrolyzed using LiOH in THF/H₂O (1:1) at 50°C (92% yield). Subsequent activation with EDCl/HOBt in DCM generates the reactive acyloxybenzotriazole (OBt) ester.
Amidation with Pentylamine
Pentylamine (1.2 equiv) reacts with the activated ester in DMF at 0°C→25°C over 6 hours (85% yield). Purification via silica gel chromatography (EtOAc/hexane 1:3) removes unreacted amine and HOBt byproducts.
Alternative Synthetic Routes
One-Pot Sequential Methodology
A telescoped approach combines CuAAC and Suzuki coupling in a single reactor:
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Triazoles
| Step | Conditions | Yield (%) | Characterization Techniques | Reference |
|---|---|---|---|---|
| Azide preparation | NaN₃, DMF, 80°C, 12h | 75–85 | TLC, IR | |
| CuAAC reaction | CuSO₄, Na ascorbate, rt, 24h | 60–70 | ¹H NMR, HPLC | |
| Amide coupling | EDC, HOBt, DCM, 0°C→rt, 6h | 50–60 | ¹³C NMR, HRMS |
Basic: What in vitro assays are used to screen this compound’s biological activity?
Answer:
Primary screening focuses on target-specific assays:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence resonance energy transfer (FRET) for IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .
Q. Methodological considerations :
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Solubility : Use DMSO stocks (<1% v/v) to avoid solvent toxicity .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer:
Yield optimization requires addressing:
- Byproduct formation : Monitor intermediates via TLC/MS to adjust stoichiometry (e.g., excess alkyne to drive CuAAC completion) .
- Catalyst efficiency : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance cycloaddition rates .
- Workflow design : Implement flow chemistry for azide-alkyne reactions to improve reproducibility .
Case study : A triazole analog achieved 85% yield by replacing DMF with acetonitrile (reduced side reactions) and using microwave-assisted synthesis (30 min vs. 24h) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Conflicting data (e.g., variable IC₅₀ values) arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or enzyme isoforms .
- Compound stability : Degradation in buffer (e.g., hydrolysis of carboxamide in acidic conditions) .
Q. Resolution strategies :
Standardize protocols : Use CLSI guidelines for antimicrobial assays .
Validate stability : Pre-screen compound integrity via HPLC after incubation in assay media .
Meta-analysis : Compare QSAR models to identify structural determinants of activity (e.g., trifluoromethyl groups enhancing lipophilicity) .
Q. Table 2: Reported Bioactivity of Analogous Triazoles
| Compound | Activity (IC₅₀, μM) | Assay Model | Reference |
|---|---|---|---|
| 1-(4-chlorophenyl)-N-... | 12.5 (Kinase X) | FRET, HeLa lysate | |
| 5-(pyridin-3-yl)-1H-... | 1.8 (E. coli) | Broth microdilution |
Advanced: What computational methods predict target interactions for this compound?
Answer:
Stepwise workflow :
Docking studies : Use AutoDock Vina to model binding to kinases (PDB: 1ATP) .
MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2Å acceptable) .
QSAR modeling : Build regression models with descriptors like logP, polar surface area, and H-bond donors .
Q. Key findings from analogs :
- Pyridinyl groups enhance π-π stacking with ATP-binding pockets .
- Trifluoromethyl substituents improve membrane permeability (calculated logP = 3.2) .
Advanced: How does structural isomerism impact this compound’s crystallography and reactivity?
Answer:
- Regioisomerism : Triazole substitution (1H vs. 2H) alters electronic profiles (e.g., 1H isomers show stronger dipole moments) .
- Crystallography : X-ray diffraction of analogs reveals planar triazole rings with dihedral angles <10° to phenyl groups, favoring π-stacking .
- Reactivity : 1H isomers undergo faster electrophilic substitution at the C4 position due to resonance stabilization .
Methodological note : Single-crystal X-ray analysis (Mo Kα radiation, 100K) resolves isomer-specific packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
